molecular formula C16H11NO3S2 B2685974 (E)-3-(3-acetylphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 880638-83-5

(E)-3-(3-acetylphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2685974
CAS No.: 880638-83-5
M. Wt: 329.39
InChI Key: RNMJETKTKLOIIB-NTEUORMPSA-N
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Description

(E)-3-(3-acetylphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C16H11NO3S2 and its molecular weight is 329.39. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antitumor Effects (E)-3-(3-acetylphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one derivatives have demonstrated significant promise in anticancer research. Chandrappa et al. (2010) synthesized a series of novel thioxothiazolidin-4-one derivatives, investigating their anticancer and antiangiogenic effects against a mouse tumor model. These compounds significantly reduced tumor volume and cell number while increasing the lifespan of the mice. They exhibited strong antiangiogenic effects, suggesting their potential as anticancer therapies with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010). Similarly, Chandrappa et al. (2009) explored the cytotoxicity of these derivatives in human leukemia cells, finding that they induced apoptosis and demonstrated significant antiproliferative activity, highlighting the role of the electron-donating groups on the thiazolidinone moiety for their anticancer property (Chandrappa et al., 2009).

Antimicrobial Activity Research on the antimicrobial potential of thioxothiazolidin-4-one derivatives includes work by B'Bhatt and Sharma (2017), who synthesized novel compounds with promising antibacterial and antifungal activities. These compounds were effective against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans, showcasing their broad-spectrum antimicrobial properties (B'Bhatt & Sharma, 2017).

Antifibrotic Properties Kaminskyy et al. (2016) synthesized amino(imino)thiazolidinone derivatives and assessed their antifibrotic and anticancer activities. They discovered compounds with significant antifibrotic activity that did not possess anticancer effects, indicating their specificity and potential in treating fibrotic diseases. These findings open new avenues for the development of targeted therapies for fibrosis without affecting cancer pathways (Kaminskyy et al., 2016).

Synthetic Applications and Structural Studies The chemistry of thioxothiazolidin-4-one derivatives extends beyond biological applications to include their synthesis and structural characterization. For instance, Rahmani et al. (2017) focused on the synthesis and X-ray powder diffraction studies of a thioxothiazolidin-4-one compound, providing insights into its solid-state structure and contributing to the understanding of its chemical properties (Rahmani et al., 2017).

Properties

IUPAC Name

(5E)-3-(3-acetylphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3S2/c1-10(18)11-4-2-5-12(8-11)17-15(19)14(22-16(17)21)9-13-6-3-7-20-13/h2-9H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMJETKTKLOIIB-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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